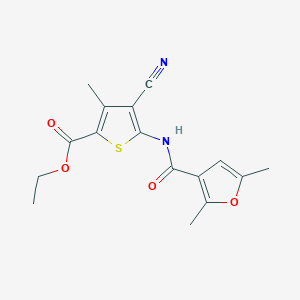

Ethyl 4-cyano-5-(2,5-dimethylfuran-3-carboxamido)-3-methylthiophene-2-carboxylate

Description

Ethyl 4-cyano-5-(2,5-dimethylfuran-3-carboxamido)-3-methylthiophene-2-carboxylate is a thiophene-based derivative featuring a cyano group at position 4, a methyl substituent at position 3, and a 2,5-dimethylfuran-3-carboxamido moiety at position 5 of the thiophene ring. This compound is synthesized via multi-step reactions, often involving condensation of substituted thiophene precursors with acylating agents.

Thiophene derivatives are widely studied for their biological activities, including antifungal and antidiabetic applications, as seen in related compounds .

Properties

IUPAC Name |

ethyl 4-cyano-5-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-5-21-16(20)13-9(3)12(7-17)15(23-13)18-14(19)11-6-8(2)22-10(11)4/h6H,5H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITBQXWKHQTRBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(OC(=C2)C)C)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-cyano-5-(2,5-dimethylfuran-3-carboxamido)-3-methylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium(VI) oxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium cyanide (NaCN) or potassium thiocyanate (KSCN).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Introduction of new functional groups such as cyano or thiol groups.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies, particularly in the investigation of enzyme inhibitors and receptor binding assays.

Industry: Utilized in the production of advanced materials and polymers, contributing to the development of new technologies and products.

Mechanism of Action

The mechanism by which Ethyl 4-cyano-5-(2,5-dimethylfuran-3-carboxamido)-3-methylthiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The cyano group and the thiophene ring play crucial roles in binding to enzymes or receptors, leading to biological or chemical activity. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features and Substituent Effects

Key Observations:

- Substituent Electronic Effects: The 2,5-dimethylfuran carboxamido group introduces steric hindrance and moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing nature of brominated nicotinamido groups (e.g., in the dibromonicotinamido analog) .

Biological Activity

Ethyl 4-cyano-5-(2,5-dimethylfuran-3-carboxamido)-3-methylthiophene-2-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the context of antiviral properties and its role in various biochemical pathways. The following sections will provide an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of Ethyl 4-cyano-5-(2,5-dimethylfuran-3-carboxamido)-3-methylthiophene-2-carboxylate is with a molecular weight of 332.4 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to Ethyl 4-cyano-5-(2,5-dimethylfuran-3-carboxamido)-3-methylthiophene-2-carboxylate. For instance, derivatives containing furan and thiophene moieties have shown significant activity against the H5N1 influenza virus. In one study, a related compound exhibited an effective concentration (EC50) of 1.25 μM against the H5N1 virus, indicating a promising antiviral profile .

The biological activity of this compound may be attributed to its ability to inhibit specific viral proteins or pathways involved in viral replication. The structure–activity relationship (SAR) studies suggest that modifications to the furan or thiophene rings can enhance antiviral efficacy by optimizing interactions with viral targets .

Data Table: Biological Activity Summary

| Activity | EC50 Value | Target Virus | Reference |

|---|---|---|---|

| Antiviral | 1.25 μM | H5N1 Influenza | |

| Antiviral (related) | 5.302 μM | H5N1 Influenza |

Case Studies and Research Findings

- Study on Furan-Carboxamide Derivatives : This research focused on the synthesis and characterization of various furan-carboxamide derivatives, revealing that compounds with specific substitutions demonstrated potent antiviral activity against influenza viruses. The findings indicate that structural modifications can lead to improved bioactivity and selectivity for viral targets .

- Screening Assay Development : A dissertation explored the development of a screening assay targeting Type III secretion systems in bacteria, which could potentially be relevant for understanding how similar compounds might affect bacterial virulence factors . While not directly related to the compound , this context underscores the importance of structural analogs in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.